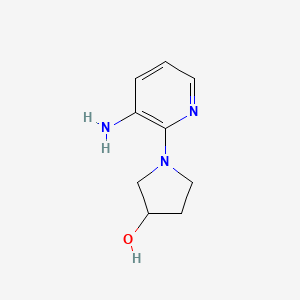

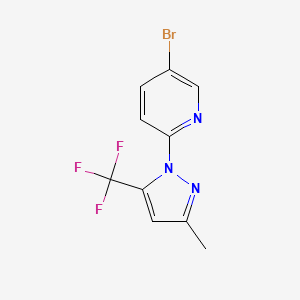

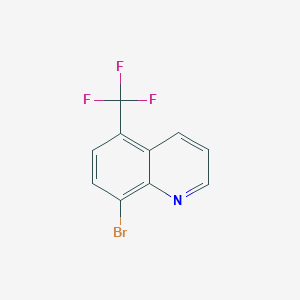

1-(3-Amino-2-pyridinyl)-3-pyrrolidinol

Übersicht

Beschreibung

This usually involves identifying the compound’s chemical formula, molecular weight, and structure. It may also include information about the compound’s appearance and odor.

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry may be used.Chemical Reactions Analysis

This involves identifying the reactions that the compound undergoes, including its reactivity and stability. It may also include mechanisms of these reactions.Physical And Chemical Properties Analysis

This involves detailing the compound’s physical and chemical properties such as melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen

Chemical Properties and Purification

3-Amino-5-(4-pyridinyl)-1,2-dihydro-pyrid-2-one, a compound related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, has been studied for its physicochemical properties, including UV, NMR, and MS profiles. It's noted for its amphoteric nature, forming crystalline salts, and is sensitive to hypochlorite or air oxidation. A purification procedure capable of reducing impurities like byproducts to only 0.1% has been developed (Niedrich et al., 1986).

Synthesis and Structure Analysis

The synthesis of compounds closely related to 1-(3-Amino-2-pyridinyl)-3-pyrrolidinol, involving similar pyridinyl and pyrrolidinyl components, has been widely explored. For example, silver complexes with 2-amino-3-methylpyridine have been synthesized and characterized, showing significant antimicrobial activity against various bacteria and yeasts, and displaying interactions with DNA (Abu-Youssef et al., 2010).

Biological Activity and Applications

The related chemical structures have been investigated for their biological activity. For instance, quinolone antibacterials with similar pyrrolidinyl side chains showed high in vitro and in vivo antibacterial activity and DNA-gyrase inhibition (Laborde et al., 1993). Pyrrolidine derivatives have also been synthesized and evaluated for their potential as dipeptide analogues, with applications in molecular design and therapeutics (Hosseini et al., 2006).

Synthesis of Derivatives and Medicinal Molecules

The synthesis of pyrrolidin-2-ones and their derivatives has been studied due to their presence in many natural products and biologically active molecules. These compounds are significant in pharmacy for their flexibility in introducing various substituents, leading to new medicinal molecules with enhanced biological activity (Rubtsova et al., 2020).

Safety And Hazards

This involves identifying any potential hazards associated with the compound, such as toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and unanswered questions about the compound.

I hope this helps! If you have any other questions, feel free to ask.

Eigenschaften

IUPAC Name |

1-(3-aminopyridin-2-yl)pyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c10-8-2-1-4-11-9(8)12-5-3-7(13)6-12/h1-2,4,7,13H,3,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHQHNQISKYGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=C(C=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Aminopyridin-2-yl)pyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

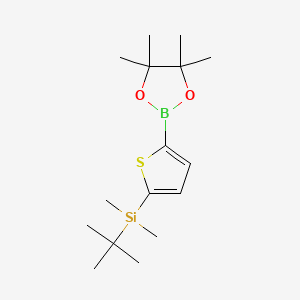

![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)

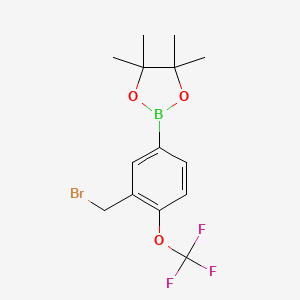

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)